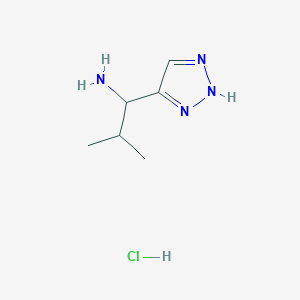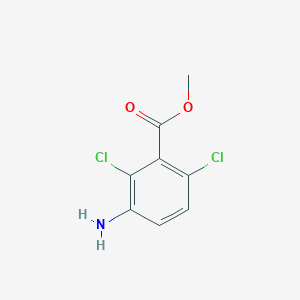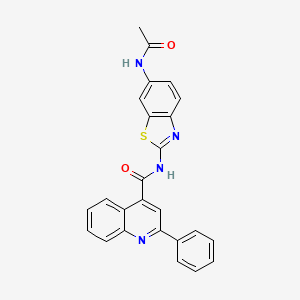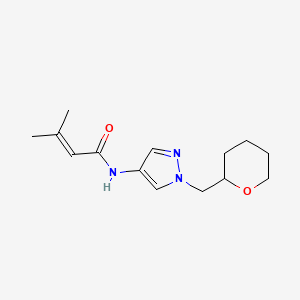
5-Chloroquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is a chemical compound that has been used in scientific research for various applications. It is a sulfonate derivative of 5-chloroquinoline, which is a heterocyclic compound that has been extensively studied for its biological activities.
Aplicaciones Científicas De Investigación
Antioxidant Capacity and Reaction Pathways
Research on ABTS/PP decolorization assays, which are common for measuring antioxidant capacity, has revealed insights into the reaction pathways of antioxidants, including those of phenolic nature. Some antioxidants can form coupling adducts with radicals, while others undergo oxidation without coupling. These processes and the specific reaction products involved, such as hydrazindyilidene-like and imine-like adducts, are critical for understanding the antioxidant capacity and its implications in food preservation, pharmacology, and environmental remediation (Ilyasov et al., 2020).
Repurposing of Chloroquine-containing Compounds
Chloroquine (CQ) and its derivatives have been extensively studied for their antimalarial effects. Recent research has focused on repurposing these compounds for various infectious and non-infectious diseases, including cancer. The review of patents related to CQ and its derivatives highlights the ongoing efforts to leverage the biochemical properties of these molecules for therapeutic applications beyond their traditional use (Njaria et al., 2015).
Redox Mediators in Organic Pollutant Degradation
The application of redox mediators in conjunction with oxidoreductive enzymes has shown promise in the degradation of recalcitrant organic pollutants. These mediators enhance the efficiency of enzymatic degradation, potentially offering a viable approach for the remediation of polluted industrial wastewater. The exploration of such enzymatic treatments could be relevant for compounds structurally similar to the one , especially in environmental science and engineering contexts (Husain & Husain, 2007).
Nutraceutical and Food Additive Applications
Studies on chlorogenic acid, a phenolic compound, illustrate the dual role of certain molecules as both nutraceuticals for managing metabolic syndrome and food additives with antimicrobial and antioxidant properties. This suggests potential applications for similar compounds in food science, dietary supplement formulation, and therapeutic interventions for metabolic health (Santana-Gálvez et al., 2017).
Analytical Methods for Antioxidant Activity Determination
Research on methods for determining antioxidant activity provides a framework for assessing the antioxidant capacity of various compounds, including potential applications for the compound . Techniques such as ORAC, HORAC, and DPPH tests offer insights into the antioxidant properties, which are crucial for applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
(5-chloroquinolin-8-yl) 4-methyl-5-propan-2-yl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO4S/c1-5-11-27-20-12-15(4)17(14(2)3)13-21(20)29(25,26)28-19-9-8-18(23)16-7-6-10-24-22(16)19/h6-10,12-14H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDWOIHUHOEMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate](/img/structure/B2512945.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/no-structure.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2512947.png)
![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide](/img/structure/B2512948.png)
![4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline](/img/structure/B2512949.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2512954.png)




![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)
![5-Chloro-6-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2512965.png)

![1-[(4-tert-butylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512967.png)